6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable chromen-2-one derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: Alkylation at the 4th position using ethyl halides under basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using oxidizing agents.
Pyrrolidinylmethylation: Attachment of the pyrrolidin-1-ylmethyl group at the 8th position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the chromen-2-one ring.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dechlorinated compounds, reduced chromen-2-one derivatives.
Substitution Products: Compounds with different substituents at the 6th position.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the chlorine atom at the 6th position.
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group at the 8th position.
6-chloro-4-ethyl-7-hydroxy-8-(morpholin-1-ylmethyl)-2H-chromen-2-one: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
The presence of the chlorine atom, ethyl group, hydroxyl group, and pyrrolidin-1-ylmethyl group in specific positions makes 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one unique
Properties
IUPAC Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXKTSJVCPAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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